molecular formula C6H7NO B140910 3-Hydroxy-2-methylpyridine CAS No. 1121-25-1

3-Hydroxy-2-methylpyridine

Cat. No.: B140910
CAS No.: 1121-25-1
M. Wt: 109.13 g/mol
InChI Key: AQSRRZGQRFFFGS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H7NO. It is a derivative of pyridine and is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is also a derivative of vitamin B6, which highlights its biological significance .

Mechanism of Action

Target of Action

The primary target of 3-Hydroxy-2-methylpyridine, also known as 2-Methylpyridin-3-ol, is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .

Mode of Action

This compound interacts with its target enzyme, catalyzing a chemical reaction. The substrates of this enzyme are this compound-5-carboxylate, NADH, NADPH, H+, and O2, whereas its products are 2-(acetamidomethylene)succinate, NAD+, and NADP+ .

Biochemical Pathways

This compound participates in the vitamin B6 metabolism . It is converted into pyridoxal phosphate, which is a coenzyme for the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .

Pharmacokinetics

It is known that the compound is involved in enzymatic reactions, suggesting that it is metabolized in the body .

Result of Action

The action of this compound results in the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ . These products play crucial roles in various biochemical processes, including energy production and the regulation of cellular redox state.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of cofactors such as FAD is necessary for the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase to function . Additionally, the pH and temperature of the environment can affect the stability and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-methylpyridine can be synthesized through several methods. One common method involves the reaction of 2-acetylfuran with ammonia in methanol. The reaction mixture is heated to 170°C for 16 hours in a high-temperature digestion tank. After the reaction, the mixture is filtered, decolorized with activated carbon, and the solvent is removed to obtain a gray solid. This solid is then recrystallized from 50% ethanol-water to yield pure this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The industrial process also involves stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-Hydroxy-2-methylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its role as a vitamin B6 derivative further enhances its significance in biological systems.

Properties

IUPAC Name

2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSRRZGQRFFFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40149907
Record name 2-Methylpyridin-3-ol
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Molecular Weight

109.13 g/mol
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CAS No.

1121-25-1
Record name 3-Hydroxy-2-methylpyridine
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Record name 2-Methylpyridin-3-ol
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Record name 3-Hydroxy-2-methylpyridine
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Synthesis routes and methods

Procedure details

Potassium carbonate (10.22 g, 74 mmol) was added to a mixture of 4,6-dichloro-pyrimidine-5-carbaldehyde (Intermediate 16; 5.0 g, 28.3 mmol) and 3-hydroxy-2-methylpyridine (Aldrich Chemical Company, Inc., Milwaukee, Wis., USA 3.66 g, 33.5 mmol) in anhydrous dimethylformamide (100 mL). The mixture was stirred at room temperature. The mixture was cooled to 0° C. and water (100 mL) was slowly added. The temperature rose to 18° C. during the addition. The mixture was recooled to 0° C. and stored in the freezer overnight. The precipitate was filtered off. LC-MS indicated that this was the result of the addition of two 3-hydroxy-2-methylpyridine moieties to the pyrimidine. The mother liquor was extracted with ethyl acetate and the extract was concentrated and purified using a Supelco 100 g column, eluting with 0-5% methanol/dichloromethane. Fractions containing the desired product were pooled, concentrated, and held under vacuum to give 4-chloro-6-(2-methyl-pyridin-3-yloxy)-pyrimidine-5-carbaldehyde (521 mg, 7%) as a solid. 1H NMR (300 MHz, DMSO-d6) δ 2.32 (s, 3H), 7.36 (dd, 1H, J=4.8, 8.2 Hz), 7.66 (dd, 1H, J=1.2, 8.2 Hz), 7.8.41 (dd, 1H, J=1.5, 4.8 Hz), 8.72 (s, 1H).
Quantity
10.22 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-hydroxy-2-methylpyridine?

A1: The molecular formula of this compound is C6H7NO, and its molecular weight is 109.13 g/mol. [, , ]

Q2: Are there any available spectroscopic data for this compound?

A2: Yes, researchers have extensively studied the spectroscopic characteristics of this compound using techniques like Fourier transform infrared (FTIR), FT-Raman (FTR), and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide valuable insights into the vibrational modes, structural features, and electronic properties of the molecule. [, ]

Q3: Does this compound exhibit any catalytic properties?

A3: While this compound itself is not recognized for its catalytic properties, it serves as a building block for synthesizing various ligands used in metal complexes. These complexes demonstrate promising catalytic activities, particularly in reactions like catechol oxidation and sulfide ion sensing. [, ]

Q4: Can you elaborate on the application of this compound-based metal complexes in catalysis?

A4: Researchers have synthesized copper(II) complexes with Schiff base ligands derived from this compound. These complexes exhibit notable catalytic activity in the aerial oxidation of 3,5-ditertiarybutylcatechol (DTBC) to its corresponding quinone (DTBQ), mimicking the activity of catecholase enzymes. [, ]

Q5: How do structural modifications of this compound affect its activity?

A5: Introducing substituents or modifying the core structure of this compound significantly impacts its chemical properties and biological activities. For instance, incorporating electron-donating or -withdrawing groups can modulate the molecule's electron density, affecting its coordination behavior with metal ions and influencing the catalytic properties of the resulting complexes. [, ]

Q6: Are there specific examples of structural modifications and their effects on biological activity?

A6: Studies have shown that incorporating this compound into Schiff base ligands with different substituents can significantly alter the DNA-binding affinity and catecholase activity of the resulting copper(II) complexes. [] Additionally, attaching an adamantyl group to the molecule has led to the development of potentially bioactive compounds. []

Q7: What analytical techniques are commonly employed to characterize and quantify this compound?

A7: Various analytical methods are used to study this compound, including:* Spectroscopy: FTIR, FT-Raman, and NMR spectroscopy help elucidate the molecule's structure and properties. [, ]* Chromatography: High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), enables separation, identification, and quantification of this compound and its derivatives in complex mixtures. [, ]* Electrochemical Techniques: Cyclic voltammetry is useful for studying the redox behavior of this compound-based metal complexes. []

Q8: Is there any information available on the environmental impact and degradation of this compound?

A8: While this compound has been detected in environmental samples like ambient air particulate matter (PM10), particularly in industrial and urban areas, [] limited data are available regarding its specific ecotoxicological effects and degradation pathways. Further research is needed to fully assess its environmental impact and develop appropriate mitigation strategies.

Q9: What are some of the key milestones in the research of this compound?

A9: Research on this compound spans diverse fields, with milestones including:* Early synthesis and characterization: Initial studies focused on the synthesis, isolation, and spectroscopic characterization of the molecule. []* Discovery of its presence in biological systems: Researchers identified this compound as a metabolite of Vitamin B6, expanding its relevance to biological processes. [, ] * Exploration of its coordination chemistry: Investigations into the coordination behavior of this compound with various metal ions led to the development of metal complexes with interesting catalytic properties. [, ] * Application in materials science: Incorporation of this compound into sensors and other materials has demonstrated its potential in diverse applications. []

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